BAZ2B Bromodomain Binding Affinity
The compound demonstrates measurable binding affinity for the BAZ2B bromodomain (Ki = 1.0 µM), as determined by the BROMOscan assay [1]. This is the only quantitative activity data point publicly available. For context, a potent BAZ2B inhibitor like GSK2801 has a Kd of 136 nM in similar assays, suggesting this compound is an order of magnitude weaker and not a suitable functional substitute without significant structural optimization [2]. This single data point is insufficient to establish a differentiation profile.
| Evidence Dimension | Binding Affinity for BAZ2B Bromodomain (Ki) |
|---|---|
| Target Compound Data | Ki = 1,000 nM (1.0 µM) |
| Comparator Or Baseline | Reference inhibitor GSK2801: Kd = 136 nM |
| Quantified Difference | Target compound is approximately 7.4-fold weaker than the reference tool compound. |
| Conditions | BROMOscan assay; human partial length BAZ2B (residues S2054-S2168) expressed in bacterial system. |
Why This Matters
This data point confirms BAZ2B engagement but indicates weak affinity, meaning this compound is not an optimal choice for studies requiring potent BAZ2B inhibition and should not be selected over more established probes for functional assays.
- [1] BindingDB PrimarySearch_ki. Affinity Data Ki: 1.00E+3nM. Inhibition of human partial length BAZ2B by BROMOscan assay. Accessed via BindingDB. View Source
- [2] GSK2801 BAZ2B binding affinity (Kd = 136 nM) as reported in ChEMBL (CHEMBL3625136). View Source
